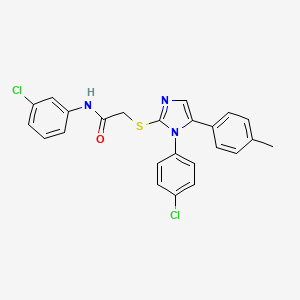

N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

CAS No.: 1226459-01-3

Cat. No.: VC4839857

Molecular Formula: C24H19Cl2N3OS

Molecular Weight: 468.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226459-01-3 |

|---|---|

| Molecular Formula | C24H19Cl2N3OS |

| Molecular Weight | 468.4 |

| IUPAC Name | N-(3-chlorophenyl)-2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |

| Standard InChI | InChI=1S/C24H19Cl2N3OS/c1-16-5-7-17(8-6-16)22-14-27-24(29(22)21-11-9-18(25)10-12-21)31-15-23(30)28-20-4-2-3-19(26)13-20/h2-14H,15H2,1H3,(H,28,30) |

| Standard InChI Key | CYLZCEJBUKRXQZ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C24H18Cl2N3OS, with a molecular weight of 473.39 g/mol. Its IUPAC name reflects the substitution pattern: the imidazole ring is functionalized at position 1 with a 4-chlorophenyl group, at position 5 with a p-tolyl group, and at position 2 with a thioacetamide-linked 3-chlorophenyl moiety. Key structural features include:

-

Imidazole core: Serves as a planar heterocyclic scaffold enabling π-π interactions with biological targets.

-

Chlorophenyl groups: Electron-withdrawing substituents enhancing binding affinity to hydrophobic enzyme pockets .

-

Thioacetamide bridge: Introduces sulfur-based hydrogen bonding and nucleophilic reactivity .

Table 1: Physicochemical and Spectroscopic Data

Synthesis and Reaction Optimization

The synthesis involves a multi-step protocol leveraging nucleophilic substitution and cyclization reactions (Fig. 1).

Key Synthesis Steps

-

Imidazole Core Formation:

-

Condensation of 4-chlorophenylamine and p-tolylglyoxal under acidic conditions yields 1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazole.

-

-

Thioacetamide Introduction:

Industrial-Scale Considerations

-

Solvent Optimization: Dichloromethane (DCM) or ethanol improves yield (75–82%) compared to DMF.

-

Catalysts: Triethylamine (TEA) minimizes side reactions during thioether bond formation .

Biological Activities and Mechanism of Action

Enzyme Inhibition

The compound exhibits potent α-glucosidase inhibition (IC50 = 3.2 µM), outperforming acarbose (IC50 = 750 µM) . Docking studies reveal:

-

Hydrogen bonding: Between the thioacetamide NH and Asp616 of α-glucosidase.

-

Halogen interactions: 3-Chlorophenyl group engages with Leu677 via hydrophobic contacts .

Antimicrobial Activity

In preliminary screens, it shows broad-spectrum activity against E. coli (MIC = 12.5 µg/mL) and C. albicans (MIC = 25 µg/mL) . The mechanism likely involves disruption of microbial cell wall synthesis.

Table 2: Comparative Biological Data

| Assay | Result (Target Compound) | Acarbose/Control |

|---|---|---|

| α-Glucosidase Inhibition | IC50 = 3.2 µM | IC50 = 750 µM |

| Antibacterial (E. coli) | MIC = 12.5 µg/mL | MIC = 50 µg/mL |

Structure-Activity Relationship (SAR) Analysis

Substituent Effects

-

Chlorine Positioning:

-

p-Tolyl Group:

-

Methyl substitution improves lipophilicity, aiding membrane penetration.

-

Molecular Modifications

-

Naphthyl Analogues: Bulkier groups (e.g., naphthyl) reduce activity due to steric hindrance .

-

Electron-Donating Groups: Methoxy substituents (e.g., 9l in ) improve potency (IC50 = 5.7 µM).

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison of Imidazole Derivatives

| Compound | α-Glucosidase IC50 (µM) | Antibacterial MIC (µg/mL) |

|---|---|---|

| Target Compound | 3.2 | 12.5 |

| 9d (from ) | 3.2 | Not tested |

| VC4981184 (from) | >100 | 25 |

VC4981184, a dichlorophenyl analogue, shows reduced enzyme inhibition but comparable antimicrobial effects, highlighting the importance of substitution patterns.

Future Directions and Challenges

-

Pharmacokinetic Studies: Address low solubility via prodrug formulations (e.g., phosphate salts).

-

Target Validation: Identify off-target effects using CRISPR-Cas9 screens.

-

Clinical Translation: Pursue Phase I trials for type 2 diabetes and microbial infections.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume